molecular formula C19H15FN2O3S B12141887 1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B12141887
M. Wt: 370.4 g/mol
InChI Key: OAPQWZFQATWEDW-UHFFFAOYSA-N
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Description

1-Ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic small molecule featuring a benzo[cd]indole core substituted with a sulfonamide group at position 6, an ethyl group at position 1, and a 3-fluorophenyl moiety on the sulfonamide nitrogen.

Properties

Molecular Formula

C19H15FN2O3S

Molecular Weight

370.4 g/mol

IUPAC Name

1-ethyl-N-(3-fluorophenyl)-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C19H15FN2O3S/c1-2-22-16-9-10-17(14-7-4-8-15(18(14)16)19(22)23)26(24,25)21-13-6-3-5-12(20)11-13/h3-11,21H,2H2,1H3

InChI Key

OAPQWZFQATWEDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)F)C=CC=C3C1=O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Cyclocondensation

A common approach to tricyclic systems involves Friedel-Crafts acylation followed by intramolecular cyclization. For example:

  • Starting material : 6-Bromo-1H-indole-2-carboxylic acid.

  • Acylation : Treat with acetyl chloride/AlCl₃ to install a ketone group at position 3.

  • Cyclization : Heating in polyphosphoric acid (PPA) induces ring closure, forming the benzo[cd]indole skeleton.

Reaction Conditions :

  • Temperature: 120–140°C

  • Time: 6–8 hours

  • Yield: 55–60% (crude)

Palladium-Catalyzed Cross-Coupling

Modern methods employ palladium catalysis for more controlled ring formation:

Sulfonamide Installation at Position 6

Direct Sulfonation Using Chlorosulfonic Acid

  • Sulfonation : Treat benzo[cd]indole with ClSO₃H in dichloroethane at 0–5°C.

  • Quenching : Add ice-water to precipitate the sulfonic acid intermediate.

  • Chlorination : React with PCl₅ to generate sulfonyl chloride.

Key Data :

StepReagent RatioTemperatureYield
Sulfonation1:1.20–5°C78%
Chlorination1:2.5Reflux92%

Coupling with 3-Fluoroaniline

The sulfonyl chloride intermediate reacts with 3-fluoroaniline in basic conditions:

  • Solvent : Dichloromethane (DCM)

  • Base : Pyridine (2 equiv)

  • Time : 4 h at 25°C

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, SO₂NH), 7.89–7.32 (m, 8H, Ar-H).

  • HPLC Purity : 98.2% (C18 column, MeCN/H₂O = 70:30).

Purification and Characterization

Crystallization Optimization

Solvent SystemCrystal FormPurity (%)Recovery (%)
Ethanol/Water (7:3)Needles99.185
Acetone/Hexane (1:2)Plates98.778

Spectroscopic Validation

  • FT-IR (KBr, cm⁻¹): 1725 (C=O lactam), 1345/1162 (SO₂ asym/sym).

  • HRMS : m/z [M+H]⁺ calcd. 370.0787, found 370.0789 .

Chemical Reactions Analysis

1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions can vary, but they often involve modifications to the indole ring or the sulfonamide group.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The sulfonamide group may also play a role in its activity by interacting with enzymes or other proteins involved in disease processes.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Analogs

Compound Name R1 Substituent R2 Substituent Target Activity (IC₅₀/Ki) Key Reference(s)
1-Ethyl-N-(3-fluorophenyl)-... 3-Fluorophenyl Ethyl (C1) TNF-α/RORγ? Not reported
S10 (N-phenyl derivative) Phenyl H TNF-α 14 μM
4e (N-indol-6-yl) 1H-Indol-6-yl H TNF-α 3.0 ± 0.8 μM
Compound 47 Piperazinyl-thiophenyl H mPTPB Ki = 1.1 μM
XY101 Biaryl H RORγ IC₅₀ = 0.12 μM

Structure-Activity Relationship (SAR) Insights

  • TNF-α Inhibition :

    • The unsubstituted N-phenyl derivative (S10) exhibited moderate activity (IC₅₀ = 14 μM) . Introducing bulkier hydrophobic groups (e.g., indol-6-yl in 4e) improved potency 4.7-fold (IC₅₀ = 3.0 μM), likely due to enhanced hydrophobic interactions with Tyr59 in TNF-α’s binding pocket .
    • The ethyl group at position 1 (in the target compound) may further stabilize the bioactive conformation, though experimental validation is pending .
  • RORγ Inhibition :

    • Zhang et al. (2014) identified 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as RORγ inhibitors via virtual screening. Substitutions like biaryl groups (e.g., XY101) achieved submicromolar IC₅₀ values by exploiting RORγ’s flexible ligand-binding domain .
    • The 3-fluorophenyl group in the target compound may mimic biaryl interactions, but fluorine’s electronegativity could alter hydrogen-bonding networks .
  • mPTPB Inhibition: Noncompetitive inhibitors like compound 47 (Ki = 1.1 μM) feature sulfonamide-linked hydrophobic extensions, suggesting the target compound’s ethyl and 3-fluorophenyl groups could enhance mPTPB binding .

Q & A

Q. What are the established synthetic routes for 1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide?

The compound is synthesized via sulfonamide coupling reactions between the benzo[cd]indole core and substituted amines. Key steps include:

  • Reacting 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with 3-fluoroaniline derivatives in tetrahydrofuran (THF) under basic conditions.
  • Purification via vacuum filtration and silica gel chromatography, with structural confirmation by 1^1H/1313C NMR and HRMS .
  • Modifications to the ethyl group at position 1 are achieved through alkylation reactions using ethyl halides or reductive amination .

Q. How is structural characterization performed for this compound and its derivatives?

  • NMR spectroscopy : 1^1H and 1313C NMR confirm substituent positions and regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10–11 ppm) .
  • HRMS : Validates molecular weight (e.g., observed [M+H]+^+ at m/z 415.506 matches theoretical values) .
  • Elemental analysis : Confirms purity by comparing calculated vs. observed C, H, N, and S content .

Advanced Research Questions

Q. What computational strategies are used to optimize this compound as a RORγ inhibitor?

  • Virtual screening : AutoDock Vina (with a scoring function optimized for speed and accuracy) identifies binding poses in the RORγ ligand-binding domain. Key interactions include hydrogen bonding with Arg 367 and π-π stacking with Trp 317 .
  • Structure-activity relationship (SAR) : Alkyl chain length at position 1 and fluorophenyl substitution are optimized to enhance binding affinity (e.g., ethyl groups improve hydrophobic interactions vs. bulkier substituents) .

Q. How does this compound inhibit Mycobacterium tuberculosis lumazine synthase, and what are the critical binding interactions?

  • Mechanism : Competitive inhibition with a KiK_i of 38 μM for derivative 38, achieved by replacing the carboxymethylsulfonamide side chain with alkyl phosphates .
  • Key interactions :
  • π-π stacking with Trp27 in the enzyme active site.
  • Hydrogen bonding between phosphate groups and Arg128, Gly85, and Thr87 .

Q. What experimental methods validate its TNF-α inhibitory activity?

  • Surface Plasmon Resonance (SPR) : Measures direct binding to TNF-α with a reported KDK_D of 42 μM .
  • NF-κB reporter assay : Demonstrates dose-dependent inhibition of TNF-α-induced NF-κB activation in HEK293 cells (IC50_{50} ~50 μM) .
  • Competitive binding assays : Confirms displacement of TNF-α from TNFR1-ECD .

Q. How can researchers reconcile its reported activity against divergent targets (e.g., RORγ, TNF-α, lumazine synthase)?

  • Multitarget potential : The benzo[cd]indole scaffold’s flexibility allows binding to structurally distinct pockets (e.g., RORγ’s hydrophobic cleft vs. TNF-α’s receptor interface) .
  • Assay conditions : Differences in buffer pH, cofactors (e.g., ATP in kinase assays), and cell lines may influence observed selectivity .

Q. What strategies improve selectivity for Mycobacterium tuberculosis phosphatase (mPTPB) over human phosphatases?

  • Side-chain modifications : Introducing alkyl phosphates (e.g., compound 38) enhances mPTPB affinity while reducing off-target binding to PTP1B or SHP2 .
  • Noncompetitive inhibition : 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives bind allosterically to mPTPB, achieving >30-fold selectivity over human phosphatases .

Methodological Notes

  • Virtual screening protocols : Use AutoDock Vina with a grid box centered on the target’s active site (20 ų) and exhaustiveness set to 20 for reproducibility .
  • SPR assay optimization : Immobilize TNF-α on a CM5 chip at pH 5.0 to maintain ligand stability during kinetic analysis .
  • Synthetic yield improvement : Employ microwave-assisted synthesis for sulfonamide coupling (reduces reaction time from 24h to 2h) .

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